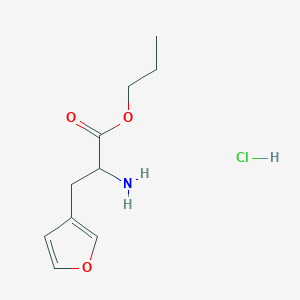

propyl2-amino-3-(furan-3-yl)propanoatehydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

propyl2-amino-3-(furan-3-yl)propanoatehydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl It is a hydrochloride salt form of propyl 2-amino-3-(furan-3-yl)propanoate, which is characterized by the presence of a furan ring, an amino group, and a propanoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride typically involves the esterification of 2-amino-3-(furan-3-yl)propanoic acid with propanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions

propyl2-amino-3-(furan-3-yl)propanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Synthesis Building Block: Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is utilized in the synthesis of complex organic molecules. It serves as a precursor for various derivatives through oxidation, reduction, and substitution reactions .

- Chemical Reactions:

- Oxidation: Produces furan-2,3-dione derivatives.

- Reduction: Yields corresponding amines.

- Substitution: Leads to various substituted derivatives depending on the introduced substituent.

2. Biology:

- Biochemical Probes: The compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can engage in π-π interactions with aromatic residues.

- Neuroprotective Effects: Preliminary studies suggest that it may influence neurotransmitter systems and exhibit neuroprotective properties, potentially impacting mood and cognition.

3. Medicine:

- Therapeutic Properties: Research is ongoing into its anti-inflammatory and analgesic effects, positioning it as a candidate for pain management therapies. Its interaction with specific molecular targets may modulate biological activities relevant to inflammatory conditions .

- Potential Drug Development: As a modulator of TNF-alpha, the compound could play a role in developing treatments for autoimmune diseases .

4. Industry:

- Material Development: The compound is explored for its utility in developing novel materials with specific functional properties, contributing to advancements in various industrial applications.

Table 1: Summary of Chemical Reactions Involving Propyl 2-Amino-3-(Furan-3-yl)propanoate Hydrochloride

| Reaction Type | Product(s) | Description |

|---|---|---|

| Oxidation | Furan-2,3-dione derivatives | Involves converting the furan moiety into dione forms. |

| Reduction | Corresponding amines | Reduction process yielding amine derivatives. |

| Substitution | Various substituted derivatives | Formation of new compounds based on introduced substituents. |

Table 2: Potential Therapeutic Applications

| Application Area | Potential Effects | Research Status |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | Ongoing studies |

| Analgesic | Pain relief mechanisms | Preliminary findings |

| Neuroprotection | Influence on neurotransmitter systems | Early-stage research |

Case Studies

Case Study 1: Neuroprotective Effects

In preliminary studies, propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride was tested for its neuroprotective effects in animal models. Results indicated that the compound may enhance cognitive function and reduce neuroinflammation, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Anti-inflammatory Activity

Research involving the modulation of TNF-alpha by this compound showed promising results in reducing inflammation markers in vitro. This positions propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride as a candidate for further development into anti-inflammatory therapeutics.

Mécanisme D'action

The mechanism of action of propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

- Methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

- Butyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

Uniqueness

propyl2-amino-3-(furan-3-yl)propanoatehydrochloride is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and interaction with biological targets compared to its ethyl, methyl, and butyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

Propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of various diseases influenced by oxidative stress and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a furan ring, an amino group, and a propanoate moiety. Its molecular structure is critical for its interaction with biological targets.

Research indicates that propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride may exert its biological effects through several mechanisms:

- Nrf2 Activation : The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a pivotal role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant response genes, thereby enhancing cellular resilience against oxidative damage .

- Inhibition of Protein Kinases : Similar compounds have demonstrated efficacy in inhibiting protein kinases such as Bruton’s Tyrosine Kinase (BTK), which is involved in various signaling pathways related to immune responses and cancer progression .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial in managing conditions characterized by chronic inflammation.

Biological Activity Data

The biological activity of propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride has been evaluated through various experimental studies. Below is a summary table of key findings:

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to propyl 2-amino-3-(furan-3-yl)propanoate hydrochloride:

- Chronic Obstructive Pulmonary Disease (COPD) : A study investigated the effects of Nrf2 activators on COPD patients, demonstrating that such compounds could significantly improve lung function and reduce exacerbations by modulating oxidative stress pathways .

- Kidney Diseases : In animal models of acute kidney injury (AKI), treatment with Nrf2 activators resulted in decreased markers of renal injury and improved renal function, suggesting a protective role against oxidative damage .

- Cancer Models : Research involving lymphoma cell lines showed that compounds inhibiting BTK led to reduced tumor growth and enhanced apoptosis, indicating potential use in cancer therapy .

Propriétés

IUPAC Name |

propyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-2-4-14-10(12)9(11)6-8-3-5-13-7-8;/h3,5,7,9H,2,4,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVARYDFCFRWQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(CC1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.